

Cephalochromin structure-activity relationship derivatives

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Compound Focus: Cephalochromin

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Biological Activities of Cephalochromin and Derivatives

The table below summarizes the key experimental findings for **cephalochromin** and its recently identified derivatives. "Prenyl**cephalochromin** A" and "B" are new analogues, with the core structural change being the addition of a prenyl group [1].

Compound Name	Core Structural Modification	Biological Activity & Experimental Model	Key Quantitative Data (IC50/Effect)
Cephalochromin	Naphthpyranone homodimer with axial and central chirality [2]	Anticancer (A549 human non-small-cell lung cancer cells) [3]	IC50: 2.8 μ M (48-hour treatment) [3]
		α -Glucosidase Inhibition (In vitro assay) [1]	Shows inhibitory activity (specific quantitative data not available in provided results) [1]

Compound Name	Core Structural Modification	Biological Activity & Experimental Model	Key Quantitative Data (IC50/Effect)
Prenylcephalochromin A	Prenylated derivative of cephalochromin [1]	α -Glucosidase Inhibition (In vitro assay) [1]	Shows inhibitory activity (specific quantitative data not available in provided results) [1]
Prenylcephalochromin B	Prenylated derivative of cephalochromin [1]	α -Glucosidase Inhibition (In vitro assay) [1]	Shows inhibitory activity (specific quantitative data not available in provided results) [1]

Structural Features and Proposed Activity Relationships

The complex structure of **cephalochromin** presents multiple potential sites for SAR exploration.

- Core Chirality:** **Cephalochromin** is a homodimeric naphthpyranone that possesses both **axial chirality** (due to hindered rotation around the biaryl axis) and **central chirality** (at the C-2 and C-2' positions of the pyranone rings). Studies indicate that its electronic circular dichroism (ECD) spectra are dominated by axial chirality, while vibrational circular dichroism (VCD) is required to determine the absolute configuration of all chiral elements [2].
- Prenylation as a Key Modification:** The isolation of prenylated derivatives (Prenyl**cephalochromin** A and B) confirms that the **cephalochromin** structure can tolerate bulkier hydrophobic groups. In other natural products, prenylation is often associated with **enhanced biological activity and improved membrane permeability** due to increased hydrophobicity, a key factor in drug design according to Lipinski's Rule of Five [4]. This suggests a promising avenue for creating more potent analogues.

Experimental Protocols from Key Studies

Here are the methodologies used to generate the key data in the table above.

Anticancer Activity & Apoptosis Mechanism (Cephalochromin in A549 Cells) [3]:

- **Cell Culture:** Human non-small-cell lung cancer A549 cells are maintained in standard culture medium.
- **Treatment & Viability Assay:** Cells are treated with varying concentrations of **cephalochromin** for set durations (e.g., 48 hours). Cell viability is measured using assays like MTT to determine the IC50 value.
- **Cell Cycle Analysis:** Treated cells are stained with propidium iodide and analyzed by flow cytometry to determine DNA content and cell cycle phase distribution.
- **Apoptosis Assay:** The hypodiploid sub-G1 population, indicative of apoptosis, is quantified via flow cytometry.
- **Measurement of Mitochondrial Disruption:**
 - **Reactive Oxygen Species (ROS):** Cells are stained with DCFH-DA dye, and ROS generation is measured by flow cytometry.
 - **Mitochondrial Membrane Potential (MMP):** Cells are stained with JC-1 or similar dyes; loss of MMP is detected as a fluorescence shift.
- **Western Blot Analysis:** Protein extracts from treated cells are analyzed to detect changes in levels of key proteins (e.g., cyclins, Cdks, Bcl-xL, survivin, caspase cleavage, LC3 II).

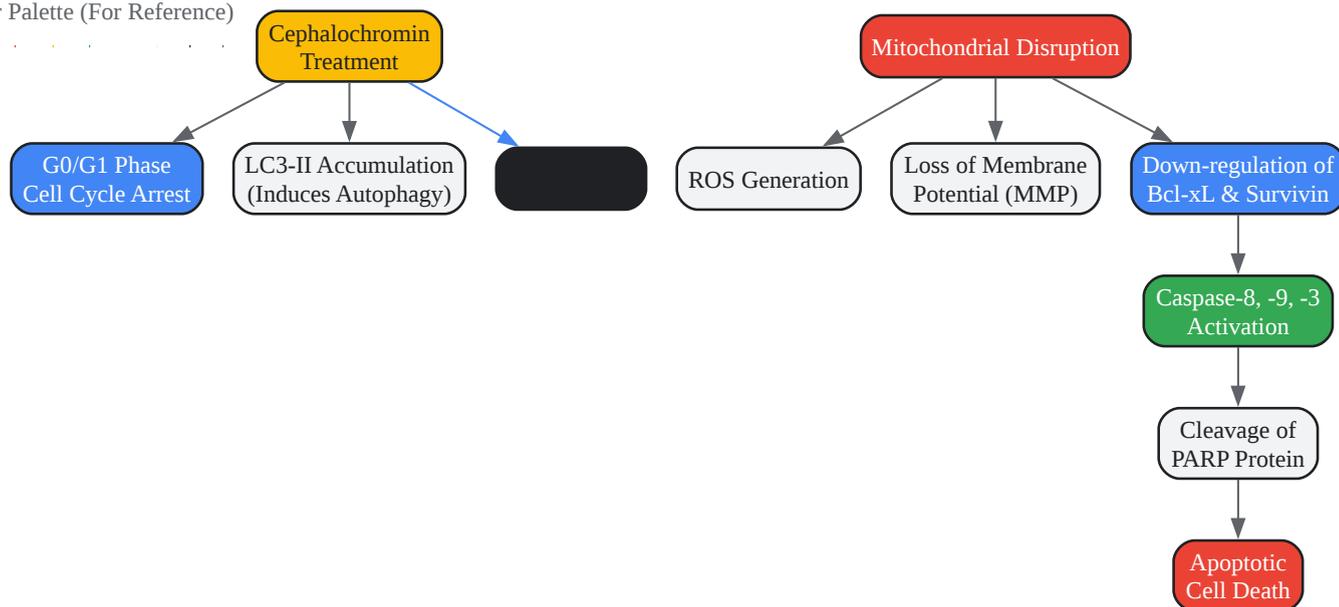
α -Glucosidase Inhibitory Activity Assay [1]:

- **Reaction Mixture:** A standard in vitro assay is set up containing the enzyme α -glucosidase in a buffer solution (e.g., phosphate buffer, pH 6.8).
- **Compound Incubation:** The test compound (**cephalochromin** or its derivative) is added to the reaction mixture and pre-incubated.
- **Reaction Initiation:** A substrate, such as *p*-nitrophenyl- α -D-glucopyranoside (PNPG), is added to initiate the enzymatic reaction.
- **Reaction Termination & Measurement:** The reaction is stopped after a fixed time using an alkaline solution (e.g., Na₂CO₃). The amount of *p*-nitrophenol released from the substrate is measured spectrophotometrically, and the inhibitory activity of the compound is calculated.

Cephalochromin-Induced Apoptosis Pathway

The following diagram illustrates the mechanism by which **cephalochromin** triggers programmed cell death in A549 lung cancer cells, as detailed in the experimental study [3].

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***Cephalochromin** triggers mitochondrial disruption and cell cycle arrest, leading to apoptosis and autophagy in A549 cells [3].*

Research Gaps and Future Directions

The current data is promising but incomplete for establishing a robust SAR. Key areas for future research include:

- **Quantitative Comparison:** Determining and directly comparing the **IC50 values for α -glucosidase inhibition** across **cephalochromin** and its prenylated derivatives is crucial [1].
- **Exploring Chirality:** Investigating how the absolute configuration at both the axial and central chiral elements affects biological activity could reveal highly specific drug-target interactions [2].

- **Synergistic Effects:** Exploring whether the observed induction of autophagy works in concert with or counteracts the apoptotic signal could be important for therapeutic applications [3].

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